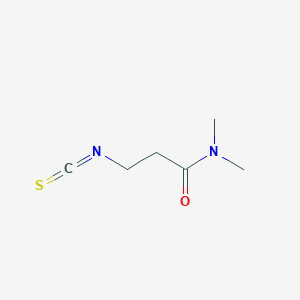

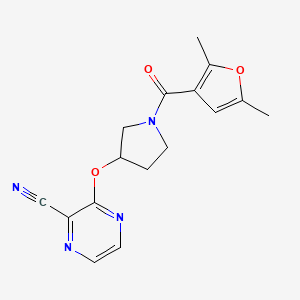

![molecular formula C18H14N4O2S B2694187 6-(3-甲氧基苯基)-N-(吡啶-4-基)咪唑并[2,1-b]噻唑-3-甲酰胺 CAS No. 1021218-30-3](/img/structure/B2694187.png)

6-(3-甲氧基苯基)-N-(吡啶-4-基)咪唑并[2,1-b]噻唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazole is a class of heterocyclic compound that has been studied for its potential pharmaceutical properties . The presence of a pyridinyl group and a methoxyphenyl group could potentially influence the biological activity of the compound.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The addition of the pyridinyl and methoxyphenyl groups would likely occur in subsequent steps.Chemical Reactions Analysis

Imidazo[2,1-b]thiazole compounds can undergo a variety of chemical reactions, particularly those involving the functionalization of the imidazo[2,1-b]thiazole core . The presence of the pyridinyl and methoxyphenyl groups could influence the reactivity of the molecule.科学研究应用

生物活性化合物的合成

研究的重点是合成具有潜在生物活性的化合物,例如抗溃疡、抗原生动物、抗癌和抗炎作用。例如,咪唑并[1,2-a]吡啶的衍生物,与6-(3-甲氧基苯基)-N-(吡啶-4-基)咪唑并[2,1-b]噻唑-3-甲酰胺具有核心的结构相似性,已被合成作为潜在的抗溃疡剂。尽管并非所有化合物都显示出显着的抗分泌活性,但一些化合物在乙醇和HCl诱导的溃疡模型中表现出良好的细胞保护特性(Starrett et al., 1989)。类似地,新型双阳离子咪唑并[1,2-a]吡啶被合成并显示出很强的DNA亲和力和体外和体内抗原生动物活性,表明它们作为治疗剂的潜力(Ismail et al., 2004)。

抗癌研究

对N-吡啶基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺衍生物的合成和细胞毒活性研究表明,这些化合物对人癌细胞系具有显着的抑制作用,例如HepG2和MDA-MB-231,突出了作为癌症治疗剂开发的潜力(Ding et al., 2012)。

抗结核剂

该化合物及其衍生物也已被评估为抗结核剂的潜力。一项研究发现N-(2-苯氧基乙基)咪唑并[1,2-a]吡啶-3-甲酰胺是新的抗结核剂,对耐药和多重耐药结核分枝杆菌菌株具有优异的体外活性,为进一步的抗结核药物开发指明了一个有希望的方向(Wu et al., 2016)。

材料科学应用

该化合物的衍生物也已探索用于材料科学。例如,新型杂环芳基单偶氮有机化合物,包括硒吩并[2,3-b]吡啶和硒吩并[2,3-b]哒嗪的衍生物,被合成并用于染色涤纶织物,显示出高效率和用于无菌和生物活性织物的潜力(Khalifa et al., 2015)。

作用机制

Target of Action

Similar compounds have been found to have antimycobacterial properties

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their function . The specific interactions and resulting changes caused by this compound would require further investigation.

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell survival and growth. The downstream effects of this interaction would depend on the specific cellular context.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines . The specific effects of this compound would depend on its mode of action and the cellular context.

属性

IUPAC Name |

6-(3-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-24-14-4-2-3-12(9-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-5-7-19-8-6-13/h2-11H,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZRAXCLSQKYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

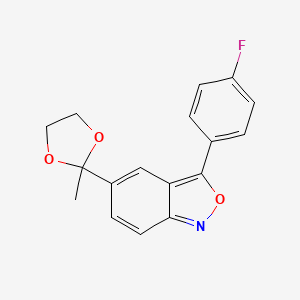

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

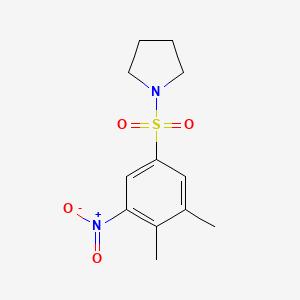

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

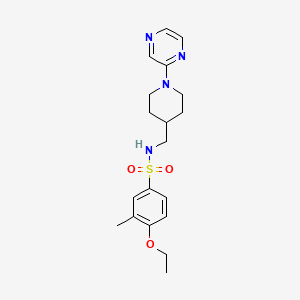

![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)

![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)